6-Azido-1,3-benzothiazole
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Description
6-Azido-1,3-benzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
The synthesis of 6-Azido-1,3-benzothiazole involves various synthetic pathways. For instance, a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [HL] was synthesized by the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .Scientific Research Applications
Anticancer and Antiinflammatory Agents
Benzothiazole derivatives, including “6-Azido-1,3-benzothiazole”, have been studied for their potential as anticancer and antiinflammatory agents . These compounds have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been found to inhibit the proliferation of various cancer cell lines and decrease the activity of inflammatory factors IL-6 and TNF-α .
BCL-2 Inhibitors
Benzothiazole-based molecules have been designed and synthesized for their BCL-2 inhibitory activity . BCL-2 family of enzymes plays a key role in apoptosis, a physiological process of programmed cell death. Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family leads to dysregulation of apoptosis in affected cells . Benzothiazole derivatives have shown potential in restoring this balance .
Cell Surface Morphology Alteration
Some benzothiazole compounds have been found to cause fold and damage to cell surface morphology . The degree of damage on the cell surface increases with the concentration of the compound .
Pharmacophore Hybrids
Benzothiazole has been used in the design of pharmacophore hybrids . A novel class of compounds were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole .
properties
IUPAC Name |
6-azido-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-11-10-5-1-2-6-7(3-5)12-4-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZGEQMYYZTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-1,3-benzothiazole |
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